Product packaging for 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid(Cat. No.:CAS No. 1375474-74-0)

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Katalognummer: B1431344
CAS-Nummer: 1375474-74-0
Molekulargewicht: 378.42 g/mol
InChI-Schlüssel: XPOWETFFUGRMST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid (CAS RN: 10130-89-9) is a halogenated and sulfonated benzoic acid derivative. Its structure features a benzoic acid core substituted with bromine atoms at the 3- and 5-positions, a chlorosulfonyl (-SO₂Cl) group at the 4-position, and a carboxylic acid (-COOH) group at the 1-position. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing sulfonyl or halogenated aromatic motifs into target molecules . Its high melting point (230°C) suggests robust thermal stability, making it suitable for reactions under elevated temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2ClO4S B1431344 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid CAS No. 1375474-74-0

Eigenschaften

IUPAC Name

3,5-dibromo-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOWETFFUGRMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination Step

Starting Materials:
Commonly, 4-substituted benzoic acid derivatives such as 4-hydroxybenzoic acid or 4-cyanophenol derivatives are used as precursors for bromination.

Reagents and Conditions:

  • Bromination is performed using bromine chloride (BrCl) or molecular bromine (Br2) in the presence of halogenated solvents such as 1,1,2-trichloroethane or other halogenated alkanes (C4-C7 range).
  • The use of bromine chloride is preferred for better regioselectivity and yield.

Process Highlights:

  • The bromination targets the 3 and 5 positions relative to the hydroxyl or carboxyl group.
  • The reaction can be carried out in a single solvent system , which simplifies the process and avoids isolation of intermediates.
  • Bromination is often followed directly by esterification or further functionalization in the same reaction medium.

Research Findings:

  • A patented method describes bromination of 4-cyanophenol with bromine chloride in 1,1,2-trichloroethane, yielding 3,5-dibromo-4-hydroxybenzonitrile intermediates in high yield without isolation, facilitating streamlined synthesis.

Chlorosulfonylation Step

Objective:
Introduce the chlorosulfonyl (-SO2Cl) group at the 4-position of the dibromobenzoic acid derivative.

Reagents and Conditions:

  • Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used chlorosulfonating agents.
  • The reaction is typically performed under controlled temperatures (0–25 °C) to avoid decomposition or side reactions.
  • Solvents such as acetic acid or chlorinated solvents may be used to facilitate the reaction.

Mechanism:

  • Electrophilic substitution where the sulfonyl chloride group is introduced onto the aromatic ring, preferentially at the 4-position due to directing effects of substituents.

Research Insights:

  • Analogous sulfonyl chlorides (e.g., 2-chlorosulfonyl-3-methyl benzoate) have been prepared by diazotization followed by sulfonyl chlorination using sulfur dioxide gas in acetic acid, catalyzed by cupric chloride at low temperatures (10–25 °C).
  • This method involves generating a diazonium intermediate, then introducing the sulfonyl chloride group via sulfur dioxide and chlorine chemistry, yielding sulfonyl chlorides in good yields (~70–78%).

Representative Preparation Method (Literature-Inspired)

Step Reagents & Conditions Description Yield & Notes
1. Bromination 4-cyanophenol + bromine chloride in 1,1,2-trichloroethane Bromination at 3,5-positions to form 3,5-dibromo-4-hydroxybenzonitrile High yield; no isolation of intermediate needed
2. Esterification (optional) Acid chloride in same solvent Conversion of hydroxy group to ester if desired One-pot process possible
3. Chlorosulfonylation Chlorosulfonic acid or sulfuryl chloride at 0–25 °C in acetic acid Introduction of chlorosulfonyl group at 4-position Yields ~70–78% in analogous systems; catalyst CuCl2 may be used

Detailed Research Findings and Analysis

  • Diazotization and Sulfonyl Chlorination:
    A method for preparing chlorosulfonyl benzoates involves diazotization of amino-substituted benzoates with sodium nitrite and hydrochloric acid in acetic acid at 10–25 °C, followed by sulfonyl chlorination with sulfur dioxide gas catalyzed by cupric chloride. This approach yields chlorosulfonyl benzoates with ~78% yield, demonstrating an efficient route to sulfonyl chlorides on aromatic rings.

  • Single Solvent Bromination and Esterification:
    The use of bromine chloride in a halogenated alkane solvent allows bromination and subsequent esterification without isolating intermediates, simplifying the process and improving overall yield. This is advantageous for scale-up and industrial applications.

  • Industrial Suitability:
    The methods emphasize cost-effective raw materials, moderate reaction temperatures, and relatively straightforward work-up procedures (e.g., extraction, washing, drying) suitable for industrial production.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Bromination Reagent Bromine chloride (BrCl) Preferred for selectivity
Bromination Solvent 1,1,2-Trichloroethane or similar halogenated alkane Enables one-pot reactions
Chlorosulfonylation Agent Chlorosulfonic acid or sulfuryl chloride Introduces -SO2Cl group
Temperature (Bromination) Ambient to slightly elevated (20–40 °C) Controlled for selectivity
Temperature (Chlorosulfonylation) 0–25 °C Prevents side reactions
Catalyst Cupric chloride (for sulfonylation) Enhances reaction rate
Yield 70–78% (for sulfonyl chloride step) High yield for industrial relevance

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of sulfide or thiol derivatives.

    Oxidation: Formation of carboxylate derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Enzyme Inhibition Studies
The compound is utilized in biological research for studying enzyme inhibition and protein modification. Its reactive sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modifications that can inhibit their activity. This property is particularly useful in drug design and development.

Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans . The mechanism involves the alteration of the target proteins or pathways essential for microbial survival.

Medicinal Applications

Pharmaceutical Intermediates
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new therapeutic agents .

Lipid Metabolism Regulation
Research has indicated potential applications in regulating lipid metabolism. Compounds derived from sulfamylbenzoic acids, including those related to this compound, have shown promise in lowering blood lipid levels in clinical studies . This suggests a potential role in treating conditions such as hyperlipidemia.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals, including polymers and dyes. Its reactivity allows it to serve as a building block for synthesizing complex chemical products .

Material Science
Due to its unique chemical structure, this compound is also explored for applications in material science, particularly in developing new materials with enhanced properties. Its ability to form covalent bonds makes it suitable for creating cross-linked polymers.

Case Studies and Research Findings

StudyFocusFindings
MDPI (2021)Antimicrobial EvaluationDerivatives showed significant antibacterial activity against Staphylococcus aureus with inhibition zones up to 15 mm .
Patent US4377521ALipid RegulationDemonstrated efficacy in lowering cholesterol levels comparable to existing treatments .
PMC ArticleEnzyme InhibitionHighlighted potential for targeting phosphopantetheinyl transferase in tuberculosis treatment .

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in halogen bonding and other interactions that influence the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

4-(Chlorosulfonyl)benzoic Acid

  • Structure : Lacks bromine substituents but retains the 4-chlorosulfonyl and 1-carboxylic acid groups.
  • Properties : Melting point (230°C) matches that of the dibromo analog, indicating similar thermal stability .

3,5-Dibromo-4-hydroxybenzoic Acid (CAS 14348-38-0)

  • Structure : Replaces the chlorosulfonyl group with a hydroxyl (-OH) group.
  • Properties : Similarity score of 0.94 to the target compound, reflecting structural overlap but divergent functional groups .
  • Reactivity : The hydroxyl group increases hydrogen-bonding capacity and acidity (pKa ~2.5–3.0), contrasting with the sulfonyl chloride’s electrophilic character.

3-(Fluorosulfonyl)benzoic Acid (7a) and 4-(Fluorosulfonyl)benzoic Acid (7b)

  • Structure : Fluorine replaces chlorine in the sulfonyl group.
  • Reactivity : Fluorosulfonyl derivatives exhibit lower leaving-group ability compared to chlorosulfonyl analogs, affecting their utility in nucleophilic substitution reactions .

3,5-Dimethoxy-4-hydroxybenzoic Acid (CAS 33162-87-5)

  • Structure : Methoxy (-OCH₃) groups at 3- and 5-positions, hydroxyl at 4-position.
  • Properties : Increased solubility in polar solvents due to methoxy groups, unlike the hydrophobic bromine and sulfonyl chloride substituents in the target compound .

Data Table: Key Properties of 3,5-Dibromo-4-(chlorosulfonyl)benzoic Acid and Analogs

Compound Name CAS RN Molecular Weight Melting Point (°C) Key Functional Groups Reactivity Notes
This compound 10130-89-9 375.43 230 -SO₂Cl, -COOH, 2×Br Electrophilic sulfonyl chloride; bromine enhances electron withdrawal
4-(Chlorosulfonyl)benzoic acid 10130-89-9 220.63 230 -SO₂Cl, -COOH Less steric hindrance than dibromo analog
3,5-Dibromo-4-hydroxybenzoic acid 14348-38-0 314.92 Not reported -OH, -COOH, 2×Br Higher acidity; forms hydrogen bonds
3-(Fluorosulfonyl)benzoic acid Not provided 204.17 Not reported -SO₂F, -COOH Lower leaving-group ability than -SO₂Cl
3,5-Dimethoxy-4-hydroxybenzoic acid 33162-87-5 212.20 Not reported -OCH₃, -OH, -COOH Enhanced solubility in polar solvents

Biologische Aktivität

3,5-Dibromo-4-(chlorosulfonyl)benzoic acid (CAS No. 1375474-74-0) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with two bromine atoms and a chlorosulfonyl group. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its applications in drug development.

The mechanism of action primarily involves the interaction of the chlorosulfonyl group with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The sulfonyl group can covalently modify active sites, inhibiting enzymatic activity.
  • Protein Modification : The compound can alter protein conformation, affecting cellular signaling pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits various enzymes. For instance:

  • Protease Inhibition : It has shown potential in inhibiting proteases involved in protein degradation pathways, which can be crucial for cancer therapy .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Remarks
Enterococcus faecium15Moderate activity
Staphylococcus aureus8Moderate activity
Bacillus subtilis9Moderate activity

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assessments

In cytotoxicity assays conducted on various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma), this compound exhibited low cytotoxicity at effective concentrations . This suggests its potential as a therapeutic agent with minimal side effects.

Case Studies

  • Study on Enzyme Modulation : A study focused on the compound's ability to modulate proteasomal activity found that it significantly enhanced the degradation of misfolded proteins in vitro. This could have implications for diseases characterized by protein aggregation .
  • Antimicrobial Efficacy : Another study evaluated the compound's efficacy against biofilms formed by pathogenic bacteria, demonstrating that it could disrupt biofilm formation, which is critical for treating chronic infections .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dibromo-4-(chlorosulfonyl)benzoic acid with high purity?

A two-step methodology is commonly employed:

  • Step 1 : Bromination of 4-hydroxybenzoic acid using bromine in acetic acid under controlled temperature (40–60°C) to yield 3,5-dibromo-4-hydroxybenzoic acid.
  • Step 2 : Chlorosulfonation by reacting the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching in ice water and recrystallization from ethanol/water mixtures.
    Key considerations : Excess bromine must be neutralized with sodium bisulfite to avoid side reactions. Purity (>98%) is confirmed via HPLC using a reverse-phase C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in deuterated DMSO confirm substitution patterns (e.g., aromatic proton splitting and sulfonyl chloride resonance at ~170 ppm for ¹³C).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M-H]⁻ at m/z 367.78 (calc. 367.80).
  • Elemental Analysis : C, H, Br, S, and Cl percentages must align with theoretical values (e.g., C: 22.8%, Br: 43.4%, S: 8.7%) .

Q. How does the chlorosulfonyl group influence the compound’s stability under varying pH conditions?

The sulfonyl chloride moiety is hydrolytically labile in aqueous media. Stability studies in buffered solutions (pH 2–12) show:

  • pH < 4 : Stable for >24 hours.
  • pH 7–9 : Rapid hydrolysis to the sulfonic acid derivative within 2 hours.
    Recommendation : Store at –20°C in anhydrous solvents (e.g., dry DMF or THF) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nucleophiles (e.g., amines)?

  • Catalyst Screening : Triethylamine (Et₃N) or DMAP in dichloromethane (DCM) at 0°C improves electrophilicity of the sulfonyl chloride.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis; anhydrous conditions are critical.
  • Yield Optimization : Stoichiometric control (1:1.2 molar ratio of acid to amine) and stepwise addition reduce side products. Typical yields range from 65–80% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Isotopic Effects : Bromine atoms (⁷⁹Br/⁸¹Br) cause splitting in ¹H NMR (e.g., aromatic protons as doublets of doublets).
  • Impurity Analysis : LC-MS with tandem mass fragmentation identifies hydrolyzed sulfonic acid byproducts.
  • X-ray Crystallography : Resolves ambiguities in substitution patterns and confirms regioselectivity of bromination .

Q. How does steric hindrance from bromine substituents impact reactivity in cross-coupling reactions?

  • Suzuki Coupling : Limited success due to steric bulk; Pd(PPh₃)₄/K₂CO₃ in dioxane at 100°C achieves <30% yield.
  • Ullmann Coupling : Copper(I)-catalyzed reactions with aryl iodides show improved efficiency (50–60% yield) under microwave irradiation .

Q. What computational methods predict the electronic effects of the chlorosulfonyl group on aromatic reactivity?

  • DFT Calculations : B3LYP/6-31G(d) models reveal:
    • Electron-withdrawing sulfonyl group reduces electron density at the para position (Mulliken charge: –0.12).
    • LUMO localization on the sulfonyl chloride facilitates nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.